

Application Notes: Immunofluorescence

Staining of Med27 in Brain Tissue

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Compound of Interest

Compound Name: Med 27

Cat. No.: B024687

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Introduction

Mediator complex subunit 27 (Med27) is a component of the highly conserved Mediator complex, which plays a crucial role in regulating gene transcription by acting as a bridge between transcription factors and the RNA polymerase II machinery.^[1] Recent studies have highlighted the indispensable role of Med27 in neurodevelopment. Loss-of-function variants in the MED27 gene are associated with a neurodevelopmental disorder characterized by global developmental delay, intellectual disability, dystonia, and cerebellar atrophy.^{[2][3][4]} Research using animal models, such as zebrafish and mice, has demonstrated that Med27 is critical for cerebellar development and motor behavior.^{[5][6]} These studies have shown that a deficiency in Med27 can lead to defects in neurogenesis, including impaired differentiation of progenitor cells into GABAergic neurons.^{[5][6]} Molecular analyses have identified several downstream targets of Med27, including the transcription factors foxo3a, fosab, EGR1, and FOS, which are known master regulators in the central nervous system.^{[1][2]}

Immunofluorescence (IF) is a powerful technique to visualize the localization of specific proteins within cells and tissues. This application note provides a detailed protocol for the immunofluorescent staining of Med27 in brain tissue, enabling researchers to investigate its distribution and expression patterns in various brain regions and cell types.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals in the fields of neuroscience, cell biology, and molecular biology

who are interested in studying the role of Med27 in the brain.

Quantitative Data Summary

While specific quantitative data for Med27 immunofluorescence in brain tissue is not widely available in the literature, the following table provides an example of how such data could be presented. Researchers should generate their own quantitative data based on their specific experimental conditions and imaging parameters.

Brain Region	Cell Type	Med27 Fluorescence Intensity (Arbitrary Units)	Co-localization with Neuronal Marker (e.g., NeuN) (%)	Co-localization with Glial Marker (e.g., GFAP) (%)
Cerebellum	Purkinje Cells	[Example: 150 ± 25]	[Example: 95 ± 5]	[Example: <5]
Hippocampus	Pyramidal Neurons	[Example: 120 ± 20]	[Example: 90 ± 8]	[Example: <5]
Cortex	Cortical Neurons	[Example: 110 ± 18]	[Example: 88 ± 7]	[Example: <5]
Striatum	Medium Spiny Neurons	[Example: 95 ± 15]	[Example: 85 ± 10]	[Example: <5]

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimentally derived data.

Experimental Protocols

This section provides a detailed methodology for the immunofluorescence staining of Med27 in brain tissue, based on established protocols for brain tissue immunofluorescence.

Recommended Antibody:

- Anti-MED27 Antibody (HPA007002): This antibody is validated for immunocytochemistry-immunofluorescence and immunohistochemistry, with high sequence identity to mouse and

rat orthologs.[5]

Materials:

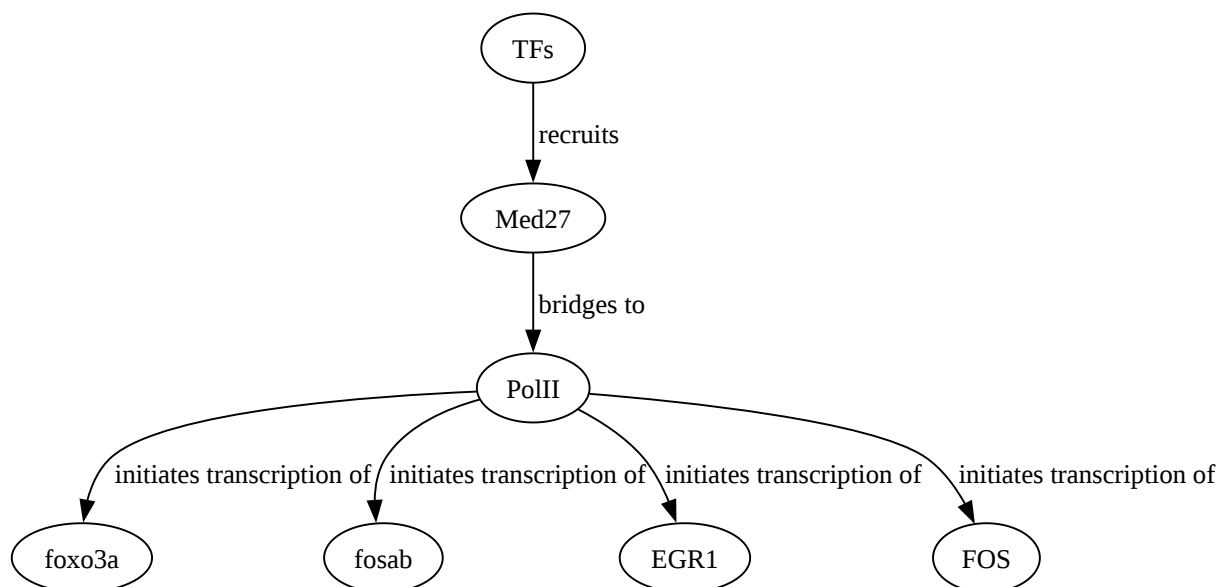
- Fresh or fixed brain tissue (e.g., mouse, rat)
- 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
- 30% Sucrose in PBS
- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Superfrost Plus microscope slides
- PBS
- Blocking Buffer: 5% Normal Donkey Serum (or serum from the host of the secondary antibody) and 0.3% Triton X-100 in PBS
- Primary Antibody: Anti-MED27 antibody (e.g., HPA007002), diluted in blocking buffer. The optimal dilution should be determined experimentally, but a starting point of 1:250 to 1:500 is recommended.[7]
- Secondary Antibody: Donkey anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in blocking buffer.
- Nuclear Counterstain: DAPI or Hoechst stain
- Antifade mounting medium
- Coverslips
- Humidified chamber
- (Optional) Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0

Protocol for Frozen Brain Sections:

- Tissue Preparation:
 - For perfusion-fixed tissue, transcardially perfuse the animal with ice-cold PBS followed by 4% PFA in PBS.[8]
 - Post-fix the brain in 4% PFA overnight at 4°C.
 - Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.[9]
 - Embed the brain in OCT compound and freeze rapidly. Store at -80°C.
 - Using a cryostat, cut 10-20 µm thick sections and mount them on Superfrost Plus slides. [10] Allow the slides to air dry for 30-60 minutes.
- Fixation and Permeabilization:
 - Wash the sections three times for 5 minutes each with PBS.
 - Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.[2]
 - Wash the sections three times for 5 minutes each with PBS.
- (Optional) Antigen Retrieval:
 - For formalin-fixed tissues, antigen retrieval may be necessary to unmask the epitope.[3][6]
 - Immerse the slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat to 95-100°C for 20-30 minutes.[3]
 - Allow the slides to cool down to room temperature in the buffer.
 - Wash the sections three times for 5 minutes each with PBS.
- Blocking:
 - Incubate the sections in blocking buffer for 1-2 hours at room temperature in a humidified chamber to block non-specific antibody binding.[9]
- Primary Antibody Incubation:

- Dilute the anti-Med27 primary antibody to its optimal concentration in the blocking buffer.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
[\[2\]](#)
- Washing:
 - Wash the sections three times for 10 minutes each with PBS containing 0.05% Tween-20.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
 - Incubate the sections with the secondary antibody for 1-2 hours at room temperature in a humidified chamber, protected from light.
- Washing:
 - Wash the sections three times for 10 minutes each with PBS containing 0.05% Tween-20, protected from light.
- Counterstaining:
 - Incubate the sections with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature.
 - Wash the sections twice for 5 minutes each with PBS.
- Mounting:
 - Mount the coverslips onto the slides using an antifade mounting medium.
 - Seal the edges of the coverslips with nail polish to prevent drying.
- Imaging:
 - Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizations



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Caption: Immunofluorescence workflow for Med27 staining.

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